REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].P(Br)(Br)[Br:14]>C1(C)C=CC=CC=1>[Br:14][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11]
|
Name
|
|
Quantity
|
468 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC=C)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A five liter reaction flask
|
Type
|
CUSTOM
|
Details
|
was fitted with a mechanical stirring apparatus, a condenser, an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The reaction flask was flame
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
The contents were cooled to −10° C.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at −10° C. with the aid of a Jack-o-matic
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subsequently quenched
|
Type
|
WASH
|
Details
|
washed with brine (1 L)
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
DISTILLATION
|
Details
|
the product was distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |